molecular formula C14H12N2O4 B4979121 N-(2-methoxy-4-nitrophenyl)benzamide CAS No. 38259-78-8

N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No. B4979121
CAS RN: 38259-78-8
M. Wt: 272.26 g/mol
InChI Key: DEDKVZCXBHLLQO-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)benzamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a yellow crystalline powder that is soluble in organic solvents.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)benzamide has been extensively studied for its potential applications in the field of organic electronics. It has been found to exhibit excellent electron transport properties and can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). N-(2-methoxy-4-nitrophenyl)benzamide has also been studied for its potential use as a fluorescent probe for detecting metal ions in aqueous solutions.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)benzamide is not well understood. However, studies have suggested that it may act as a charge transport material in organic electronic devices by facilitating the movement of electrons and holes across the device.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-(2-methoxy-4-nitrophenyl)benzamide. However, studies have shown that it is relatively non-toxic and does not exhibit any significant cytotoxicity or genotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methoxy-4-nitrophenyl)benzamide in lab experiments is its excellent electron transport properties. It can be used as a hole-transporting material in OLEDs and OSCs, leading to improved device performance. However, one of the limitations of using N-(2-methoxy-4-nitrophenyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on N-(2-methoxy-4-nitrophenyl)benzamide. One area of interest is the development of new synthetic routes that can improve the yield and purity of the compound. Another area of research is the investigation of the potential use of N-(2-methoxy-4-nitrophenyl)benzamide as a fluorescent probe for detecting metal ions in biological samples. Additionally, further studies are needed to better understand the mechanism of action of N-(2-methoxy-4-nitrophenyl)benzamide and its potential applications in organic electronic devices.

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-13-9-11(16(18)19)7-8-12(13)15-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDKVZCXBHLLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296490
Record name N-(2-methoxy-4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38259-78-8
Record name NSC109603
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-methoxy-4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-methoxy-4-nitroaniline (2.23 g, 13.3 mmol), triethylamine (2.00 ml, 14.6 mmol) and benzoyl chloride (1.70 ml, 14.6 mmol) were stirred in toluene (50 ml) for 24 hours under an inert atmosphere at ambient temperature. The solid was collected by suction filtration and washed with toluene (3×50 ml) and diethyl ether (50 ml). Purification of the crude product by flash chromatography on silica gel, eluting with dichloromethane, yielded N-benzoyl 2-methoxy-4-nitroaniline (2.79 g, 77% yield) as a white solid:
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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